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Compound of Interest

Compound Name: Hexadecyldimethylamine

Cat. No.: B057324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyldimethylamine (HDMA), also known as N,N-dimethylhexadecan-1-amine,

cetyldimethylamine, or dimethyl palmitamine, is a tertiary fatty amine with a wide range of

industrial and commercial applications. It serves as an intermediate in the synthesis of

quaternary ammonium compounds, amine oxides, and betaine surfactants, which are used in

cosmetics, hair conditioning agents, emulsifiers, and antistatic agents. Given its potential for

human exposure, a thorough understanding of its toxicological profile is essential for risk

assessment and the development of safe handling procedures. This technical guide provides

an in-depth overview of the health hazards and toxicity of HDMA, summarizing available

quantitative data, detailing experimental methodologies, and exploring its potential mechanism

of action.

Physicochemical Properties
HDMA is a clear, colorless to yellowish liquid with a fish-like odor. It is insoluble in water but

soluble in organic solvents like chloroform and alcohol. Key physicochemical properties are

summarized below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b057324?utm_src=pdf-interest
https://www.benchchem.com/product/b057324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 112-69-6

Molecular Formula C₁₈H₃₉N

Molecular Weight 269.51 g/mol

Melting Point 12°C

Boiling Point 148°C at 2 mmHg

Density 0.801 g/mL at 20°C[1]

Flash Point 147°C

LogP 6.02930

Toxicological Profile: A Summary of Quantitative
Data
The toxicity of Hexadecyldimethylamine has been evaluated through various studies,

primarily focusing on acute toxicity, skin and eye irritation, and genotoxicity. The following

tables summarize the available quantitative data.

Table 1: Acute Toxicity Data for Hexadecyldimethylamine
Endpoint Species Route Value Reference

LD₅₀ Rat Oral 1450 mg/kg

LD₅₀ Mouse Oral > 3000 mg/kg

LD₅₀ Mouse Subcutaneous > 3000 mg/kg

Table 2: Skin and Eye Irritation Data for
Hexadecyldimethylamine
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Endpoint Species Result Reference

Skin

Irritation/Corrosion
Rabbit Corrosive

Eye Irritation Rabbit
Causes serious eye

damage

Table 3: Genotoxicity Data for Hexadecyldimethylamine
Assay Test System Result Reference

Ames Test
Salmonella

typhimurium
No data available

In vitro Micronucleus

Test
Mammalian Cells No data available

Note: While specific genotoxicity data for HDMA is limited in the public domain, related long-

chain amines have been investigated. Further testing is required for a conclusive assessment.

Detailed Experimental Protocols
The following sections describe the methodologies for key toxicological assessments, based on

OECD guidelines, which are the standard for regulatory toxicology.

Acute Oral Toxicity (as per OECD Guideline 401)
The acute oral toxicity of a substance is typically determined by the LD₅₀ (median lethal dose),

which is the dose that is lethal to 50% of the tested animal population.[2][3]

Test Animals: Healthy, young adult rats of a single strain are used.[3]

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature and humidity, and provided with a standard diet and water ad libitum, except for

a brief fasting period before dosing.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube or a suitable intubation cannula.[3] The substance is typically dissolved or
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suspended in a suitable vehicle.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days.

Necropsy: All animals (those that die during the study and survivors at the end of the

observation period) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (as per OECD
Guideline 404)
This test assesses the potential of a substance to cause local irritation or corrosion upon a

single dermal application.[4]

Test Animals: Healthy, young adult albino rabbits are typically used.[5]

Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the

trunk of the animals is clipped.

Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5

g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a

gauze patch and non-irritating tape.[4]

Exposure Duration: The exposure period is typically 4 hours.[4]

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48,

and 72 hours after patch removal.[5] The reversibility of any observed effects is also

assessed.

Acute Eye Irritation/Corrosion (as per OECD Guideline
405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[6]

Test Animals: Healthy, young adult albino rabbits are used.[3][7]
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Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye

of the animal. The other eye remains untreated and serves as a control.[3][7]

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24,

48, and 72 hours after instillation.[7] The reversibility of any lesions is also evaluated.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD
Guideline 407)
This study provides information on the potential health hazards arising from repeated oral

exposure to a substance over a 28-day period. It helps in determining the No-Observed-

Adverse-Effect Level (NOAEL).[8][9]

Test Animals: Typically, rats are used.[8]

Dose Groups: At least three dose groups and a control group are used.

Administration: The test substance is administered orally by gavage or in the diet/drinking

water daily for 28 days.[8]

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are monitored weekly.

Clinical Pathology: At the end of the study, blood and urine samples are collected for

hematological and clinical biochemistry analysis.

Pathology: All animals are subjected to a full necropsy, and organs are weighed and

examined macroscopically. Histopathological examination of selected organs is performed.

[10]

Potential Mechanism of Toxicity and Signaling
Pathways
While specific studies on the signaling pathways affected by HDMA in mammalian cells are

scarce, its chemical structure as a cationic amphiphilic drug (CAD) provides strong indications

of its likely mechanism of toxicity. CADs are characterized by a hydrophobic ring structure and

a hydrophilic side chain containing a cationic amine group.[11]
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Lysosomotropism and Lysosomal Disruption
Due to their chemical nature, CADs like HDMA can freely diffuse across cell membranes and

accumulate in acidic organelles, particularly lysosomes.[11] Inside the lysosome, the amine

group becomes protonated, trapping the molecule. This accumulation can lead to several

cytotoxic effects:

Inhibition of Lysosomal Enzymes: The increase in pH and direct interaction with lysosomal

enzymes can inhibit their function, leading to the accumulation of undigested material and a

condition known as phospholipidosis.[12]

Lysosomal Membrane Permeabilization (LMP): The accumulation of HDMA within the

lysosome can destabilize the lysosomal membrane, leading to the leakage of lysosomal

hydrolases, such as cathepsins, into the cytoplasm.[13]

The release of these enzymes into the cytoplasm can trigger a cascade of events leading to

cell death, including apoptosis and necrosis.
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Proposed mechanism of HDMA-induced cytotoxicity.
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Experimental Workflow for In Vitro Cytotoxicity
Assessment
To investigate the cytotoxic potential of HDMA and elucidate its mechanism of action, a series

of in vitro assays can be employed. A typical workflow is outlined below.

Start: Expose Mammalian
Cell Culture to HDMA

Cell Viability Assay
(e.g., Neutral Red Uptake)

Determine IC50 Value

Lysosomal Staining
(e.g., LysoTracker)

Lysosomal Membrane
Permeabilization Assay

Caspase Activity Assay
(Apoptosis Marker)

Elucidate Mechanism of
HDMA-induced Cell Death

Click to download full resolution via product page

Workflow for in vitro cytotoxicity assessment of HDMA.
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The potential for a substance to cause genetic damage is a critical toxicological endpoint.

Standard assays for genotoxicity include the bacterial reverse mutation assay (Ames test) and

the in vitro micronucleus test.

Bacterial Reverse Mutation Assay (Ames Test) (as per
OECD Guideline 471)
This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing

mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The

assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino

acid-deficient medium.

Test System: Multiple strains of S. typhimurium and/or E. coli are used to detect different

types of mutations.[14]

Metabolic Activation: The test is performed with and without the addition of a mammalian

metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in

mammals.[15]

Procedure: The bacterial strains are exposed to the test substance at various concentrations,

both with and without S9 mix, and plated on a minimal agar medium.

Evaluation: A positive result is indicated by a concentration-related increase in the number of

revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (as per OECD
Guideline 487)
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small,

extranuclear bodies that are formed during cell division from chromosome fragments or whole

chromosomes that lag behind at anaphase.

Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are

used.[16][17]

Procedure: Cells are exposed to the test substance at several concentrations, with and

without metabolic activation.[18]
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Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This allows for the identification of cells that have completed one cell

division after exposure.[18]

Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

Conclusion
Hexadecyldimethylamine (HDMA) is classified as harmful if swallowed and causes severe

skin burns and eye damage.[19] Its cationic amphiphilic nature suggests a likely mechanism of

toxicity involving accumulation in lysosomes, leading to lysosomal dysfunction and subsequent

cell death. While quantitative data on repeated dose and genotoxicity are limited in publicly

available literature, the provided experimental protocols based on OECD guidelines offer a

framework for comprehensive toxicological evaluation. For professionals in research, drug

development, and chemical safety, a thorough understanding of these potential hazards is

crucial for implementing appropriate safety measures and for the development of safer

alternatives. Further research into the specific signaling pathways affected by HDMA in

mammalian cells is warranted to fully elucidate its toxicological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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